molecular formula C11H22N2 B3039447 (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane CAS No. 1072102-31-8

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

Cat. No.: B3039447
CAS No.: 1072102-31-8
M. Wt: 182.31 g/mol
InChI Key: CLNMUPYECOXNEZ-QWRGUYRKSA-N
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Description

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a bicyclic compound that features a unique structural motif. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a ligand for sigma receptors. The bicyclic structure provides a rigid framework that can interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[43One common method involves the catalytic hydrogenation of a precursor compound, such as 8-benzyl-2,8-diazabicyclo[4.3.0]nonane, followed by reduction and debenzylation steps . The reaction conditions often include the use of palladium on carbon as a catalyst and hydrogen gas for the hydrogenation steps .

Industrial Production Methods

Industrial production methods for (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane focus on optimizing yield and purity while minimizing costs. These methods may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography . The process parameters are carefully controlled to ensure the production of enantiomerically pure compounds.

Chemical Reactions Analysis

Types of Reactions

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the isobutyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is unique due to its specific interaction with sigma receptors and its potential therapeutic applications. Its rigid bicyclic structure provides a distinct advantage in drug design, allowing for precise interactions with biological targets .

Properties

IUPAC Name

(3S,8aS)-3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-9(2)6-10-8-13-5-3-4-11(13)7-12-10/h9-12H,3-8H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNMUPYECOXNEZ-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCCC2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN2CCC[C@H]2CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Reactant of Route 2
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Reactant of Route 3
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Reactant of Route 4
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Reactant of Route 5
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Reactant of Route 6
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

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